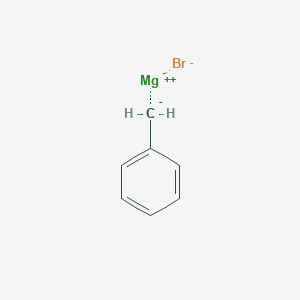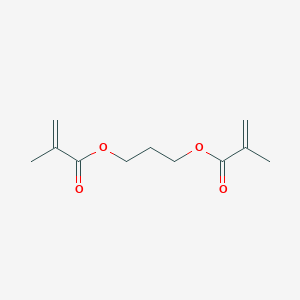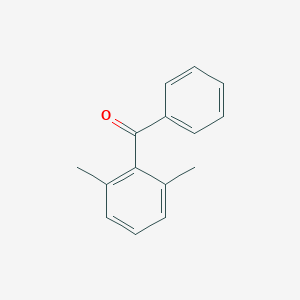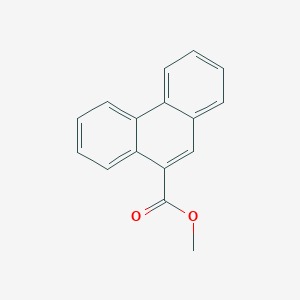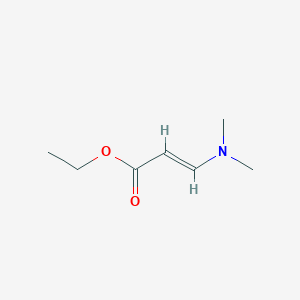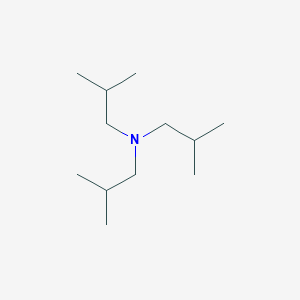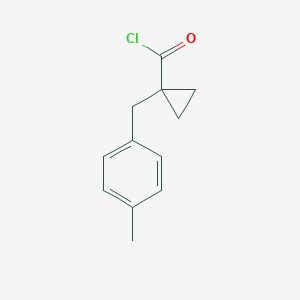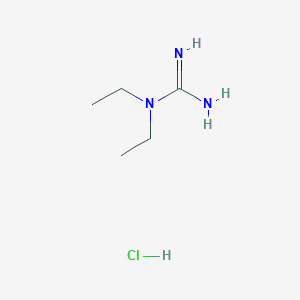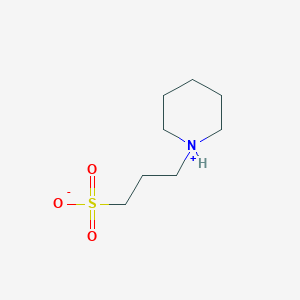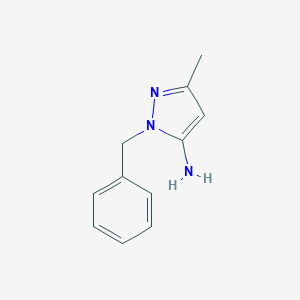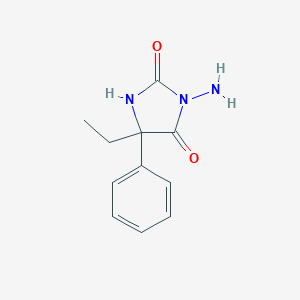
alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile, commonly known as BAPTA, is a chelating agent that is widely used in scientific research. It is a calcium ion chelator that binds with high affinity to calcium ions, making it an essential tool for studying the role of calcium in various biological processes.
作用機序
BAPTA works by binding to calcium ions and forming a stable complex that prevents the calcium ions from participating in biological processes. This allows researchers to selectively block the effects of calcium on cellular processes, providing insights into the role of calcium in various biological processes.
生化学的および生理学的効果
BAPTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of calcium-dependent enzymes, such as protein kinases and phosphatases, and to block the release of neurotransmitters from synapses. BAPTA has also been shown to inhibit cell division, induce apoptosis, and alter gene expression.
実験室実験の利点と制限
BAPTA is a powerful tool for studying the role of calcium in various biological processes. Its high affinity for calcium ions allows researchers to selectively block the effects of calcium on cellular processes, providing insights into the role of calcium in various biological processes. However, BAPTA has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its chelating activity can be affected by changes in pH and temperature. Additionally, BAPTA cannot distinguish between different types of calcium ions, making it difficult to study the effects of specific calcium ions on cellular processes.
将来の方向性
There are many future directions for research on BAPTA. One area of research is the development of new chelating agents that can selectively target specific types of calcium ions. Another area of research is the development of new methods for delivering BAPTA to cells and tissues, such as nanoparticles or liposomes. Additionally, BAPTA could be used in combination with other drugs or therapies to treat diseases that involve abnormal calcium signaling, such as Alzheimer's disease or cancer. Overall, BAPTA is a powerful tool for studying the role of calcium in various biological processes, and its continued use and development will undoubtedly lead to new insights into the workings of the human body.
合成法
BAPTA can be synthesized by reacting 1,2-diaminobenzene with 2-bromoacetophenone to form 1,2-bis(2-bromoacetophenylamino)benzene. This compound is then reacted with 2-morpholinoethylamine to form BAPTA. The synthesis of BAPTA is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
BAPTA is widely used in scientific research to study the role of calcium in various biological processes. It is commonly used to chelate calcium ions in cells and tissues, allowing researchers to investigate the effects of calcium on cellular processes such as signal transduction, gene expression, and cell division. BAPTA is also used to investigate the role of calcium in synaptic transmission, muscle contraction, and other physiological processes.
特性
CAS番号 |
1251-31-6 |
|---|---|
製品名 |
alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile |
分子式 |
C24H31N3O2 |
分子量 |
393.5 g/mol |
IUPAC名 |
4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C24H31N3O2/c25-20-24(8-10-26-12-16-28-17-13-26,9-11-27-14-18-29-19-15-27)23-7-3-5-21-4-1-2-6-22(21)23/h1-7H,8-19H2 |
InChIキー |
LXZKOQFDJOEMNI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC4=CC=CC=C43 |
その他のCAS番号 |
1251-31-6 |
同義語 |
α,α-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



